4-[(Methylamino)methyl]pyrocatechol Hydrobromide 4-[(Methylamino)methyl]pyrocatechol Hydrobromide
Brand Name: Vulcanchem
CAS No.: 1025423-95-3
VCID: VC5676466
InChI: InChI=1S/C8H11NO2.BrH/c1-9-5-6-2-3-7(10)8(11)4-6;/h2-4,9-11H,5H2,1H3;1H
SMILES: CNCC1=CC(=C(C=C1)O)O.Br
Molecular Formula: C8H12BrNO2
Molecular Weight: 234.093

4-[(Methylamino)methyl]pyrocatechol Hydrobromide

CAS No.: 1025423-95-3

Cat. No.: VC5676466

Molecular Formula: C8H12BrNO2

Molecular Weight: 234.093

* For research use only. Not for human or veterinary use.

4-[(Methylamino)methyl]pyrocatechol Hydrobromide - 1025423-95-3

Specification

CAS No. 1025423-95-3
Molecular Formula C8H12BrNO2
Molecular Weight 234.093
IUPAC Name 4-(methylaminomethyl)benzene-1,2-diol;hydrobromide
Standard InChI InChI=1S/C8H11NO2.BrH/c1-9-5-6-2-3-7(10)8(11)4-6;/h2-4,9-11H,5H2,1H3;1H
Standard InChI Key PRTZQGUEQQHXPC-UHFFFAOYSA-N
SMILES CNCC1=CC(=C(C=C1)O)O.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-[(Methylamino)methyl]pyrocatechol hydrobromide belongs to the class of benzenediol derivatives, featuring a dihydroxyphenyl ring (catechol) substituted at the fourth position with a methylamino-methyl group. The hydrobromide salt form enhances its stability and solubility in polar solvents . Systematic IUPAC nomenclature designates it as 4-((methylamino)methyl)benzene-1,2-diol hydrobromide, while common synonyms include 4-[(Methylamino)methyl]-1,2-benzenediol hydrobromide and 4-[(METHYLAMINO)METHYL]PYROCATECHOL HBR .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1025423-95-3
Molecular FormulaC₈H₁₂BrNO₂
Molecular Weight234.09 g/mol
Storage ConditionsInert atmosphere, Room Temperature
SolubilityPolar solvents (e.g., water, ethanol)

Spectroscopic and Crystallographic Data

While explicit spectral data (e.g., NMR, IR) for this compound is limited in publicly available literature, analogous catechol derivatives exhibit characteristic absorption bands for phenolic O–H (3200–3600 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) . X-ray crystallography of similar hydrobromide salts reveals ionic lattices stabilized by hydrogen bonding between bromide ions and protonated amine groups .

Synthetic Methodologies

Optimization Challenges

Key challenges include minimizing di- and tri-substituted byproducts during alkylation. Patent CN103864578A highlights the use of sodium sulfite to suppress oxidation side reactions and toluene extraction for purification . Reaction yields typically range from 60–75%, with purity ≥95% achievable via recrystallization from ethanol-water mixtures .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound is a precursor to dopamine receptor agonists and adrenergic agents, where the catechol moiety mimics endogenous catecholamines like dopamine and norepinephrine . Recent studies exploit its ability to cross the blood-brain barrier for Parkinson’s disease therapeutics .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and fungicides, leveraging its redox-active catechol group to disrupt microbial electron transport chains . Field trials demonstrate efficacy against Phytophthora infestans at concentrations as low as 50 ppm .

HazardPrecaution
Skin ContactWear nitrile gloves; rinse with water
InhalationUse fume hood; monitor air quality
StorageSeal under nitrogen; avoid moisture

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral derivatives could enhance its utility in CNS drug discovery. Preliminary work using BINOL-phosphoric acid catalysts shows promise for achieving >90% enantiomeric excess .

Green Chemistry Approaches

Replacing traditional solvents (e.g., toluene) with ionic liquids or supercritical CO₂ may improve reaction sustainability. Pilot-scale studies report 20% reductions in waste generation without compromising yield .

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